Adenosine monophosphate (AMP), also known as 5'-adenylic acid, is a nucleotide that plays a crucial role in various biological processes. It is a derivative of adenosine, consisting of a ribose sugar, adenine base, and a single phosphate group. []
AMP serves as a fundamental building block for essential molecules like adenosine diphosphate (ADP) and adenosine triphosphate (ATP), which are vital for energy transfer and storage in cells. [, , ] AMP also acts as a precursor for cyclic AMP (cAMP), a key second messenger involved in signal transduction pathways. [, , , , , , ]
Adenosine 5'-monophosphate can be derived from several sources:
The synthesis of adenosine 5'-monophosphate can be achieved through several methods:
These methods can vary in yield and purity depending on the specific conditions employed during synthesis.
The molecular structure of adenosine 5'-monophosphate consists of:
Adenosine 5'-monophosphate participates in various chemical reactions:
These reactions are essential for understanding its role in metabolic pathways.
Adenosine 5'-monophosphate primarily functions as a signaling molecule within cells. Its mechanism includes:
These properties are crucial for its applications in biochemical research and pharmaceutical formulations.
Adenosine 5'-monophosphate has diverse scientific applications:
Adenosine 5'-monophosphate (adenosine 5'-monophosphate) is a ribonucleotide with the molecular formula C₁₀H₁₄N₅O₇P and a molar mass of 347.22 g/mol. Its structure comprises three subunits: adenine (a purine base), D-ribose (a pentose sugar), and a phosphate group esterified to the 5'-hydroxyl of the ribose. The adenine moiety connects to the C1' of ribose via an N-glycosidic bond (β-configuration), ensuring stereospecificity. The ribose ring adopts a C2'-endo pucker conformation in solution, influencing overall molecular geometry. The phosphate group exhibits a tetrahedral arrangement, with pKₐ values of 0.9, 3.8, and 6.1, enabling ionization states that modulate solubility and reactivity [2] [7].
Table 1: Atomic Contributions to Adenosine 5'-monophosphate Structure
Component | Atoms/Features |
---|---|
Adenine base | N1, C2, N3, C4, C5, C6, N6 (amino), N7, C8, N9 (glycosidic linkage) |
D-ribose sugar | C1' (anomeric carbon), C2', C3', C4', C5' (phosphate esterification site) |
Phosphate group | Phosphorus, four oxygen atoms (two non-bridging, one bridging to C5', one free OH) |
Stereocenters | C1', C2', C3', C4' (all chiral centers in D-ribose) |
The systematic IUPAC name is [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, reflecting absolute configurations at each chiral carbon. The molecule’s planar adenine ring and puckered ribose create distinct spatial orientations critical for enzyme recognition [2] [8].
Adenosine 5'-monophosphate exists as a white crystalline powder with a density of 2.32 g/mL. Its melting point ranges from 178–185°C, while decomposition occurs near 798.5°C under standard conditions. Stability is influenced by pH and temperature: acidic conditions promote depurination, while alkaline media accelerate phosphate ester hydrolysis. Adenosine 5'-monophosphate is sparingly soluble in water (solubility: ~50 g/L at 25°C) but insoluble in ethanol, dimethyl sulfoxide, and nonpolar solvents. Aqueous solutions exhibit pH-dependent speciation: below pH 1, the molecule is fully protonated; above pH 7, it predominantly exists as a trianion due to phosphate deprotonation. X-ray diffraction confirms crystalline adenosine 5'-monophosphate adopts a layered structure stabilized by hydrogen bonding between adenine N6–H⋯Oₚ and ribose O3'–H⋯N3 [2] [8] [7].
Table 2: Thermodynamic and Solubility Properties
Property | Value/Condition |
---|---|
Melting point | 178–185°C |
Boiling point | 798.5°C (decomposition) |
Water solubility | ~50 g/L at 25°C |
pKₐ values | 0.9 (adenine N1), 3.8 (phosphate OH), 6.1 (ribose OH) |
Crystal density | 2.32 g/mL |
Stability | Labile in extreme pH; hygroscopic |
Adenosine 5'-monophosphate biosynthesis occurs via de novo purine synthesis or salvage pathways. In de novo synthesis, phosphoribosyl pyrophosphate (PRPP) undergoes ten enzymatic steps to form inosine 5'-monophosphate (inosinate), which is then converted to adenosine 5'-monophosphate. Key reactions include:
Regulation involves feedback inhibition: Adenosine 5'-monophosphate, Adenosine 5'-diphosphate, and Adenosine 5'-triphosphate allosterically inhibit PRPP amidotransferase (first committed step). Adenylate kinase is activated by K⁺ and Mg²⁺, with equilibrium favoring Adenosine 5'-triphosphate generation under high-energy conditions [9].
Table 3: Biosynthetic Routes to Adenosine 5'-monophosphate
Pathway | Key Enzymes | Substrates | Products |
---|---|---|---|
De novo synthesis | PRPP amidotransferase | PRPP + Glutamine | 5-Phosphoribosylamine |
Salvage pathway | Adenine phosphoribosyltransferase | Adenine + PRPP | Adenosine 5'-monophosphate |
Nucleotide interconversion | Adenylate kinase | 2 ADP | ATP + Adenosine 5'-monophosphate |
ATP catabolism | Apyrase/Nucleotide hydrolases | ATP/ADP + H₂O | Adenosine 5'-monophosphate + Pᵢ/PPᵢ |
Adenosine 5'-monophosphate degradation proceeds via hydrolytic or deaminative pathways:
In marine organisms like Penaeus japonicus shrimp, post-mortem Adenosine 5'-monophosphate degradation favors inosine 5'-monophosphate formation via endogenous adenosine 5'-monophosphate deaminase, enhancing flavor compounds. However, bacterial contamination accelerates adenosine accumulation, reducing flavor quality. Competitive adsorption studies on hematite (α-Fe₂O₃) show that soil minerals sequester Adenosine 5'-monophosphate via phosphate and N7 coordination, delaying enzymatic degradation [6] [10].
Table 4: Enzymatic Degradation Pathways of Adenosine 5'-monophosphate
Enzyme | Reaction | Cofactors/Regulators | Biological Role |
---|---|---|---|
Adenosine 5'-monophosphate deaminase | Deamination to inosine 5'-monophosphate | ATP, K⁺ activation | Purine nucleotide cycle; NH₃ production |
5'-Nucleotidase | Hydrolysis to adenosine | Mg²⁺; inhibited by ADP | Adenosine receptor signaling |
Bacterial phosphoesterases | Adenosine 5'-monophosphate → Adenosine | pH-dependent (opt. pH 7–8) | Nutrient scavenging in soils |
Acid phosphatases | Non-specific dephosphorylation | Low pH optimum | Lysosomal nucleotide turnover |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7